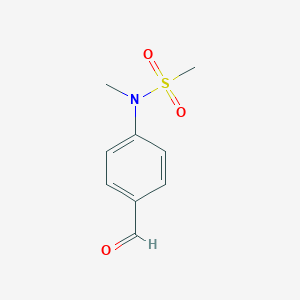
Boc-DL-Val-DL-Arg-AMC.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-Val-DL-Arg-AMCIt is commonly used in biochemical assays to measure the activity of proteases, particularly trypsin-like serine proteases . The compound is characterized by its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Val-DL-Arg-AMC.HCl typically involves the protection of the amino acids valine and arginine with a tert-butyloxycarbonyl (Boc) group. The protected amino acids are then coupled with 7-amido-4-methylcoumarin (AMC) using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a stable, dry powder form .
Análisis De Reacciones Químicas
Types of Reactions
Boc-DL-Val-DL-Arg-AMC.HCl primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteases, which cleave the peptide bond between the arginine residue and the AMC moiety, releasing the fluorescent AMC product .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffered aqueous solution at a pH optimal for the specific protease being studied. Common buffers include Tris-HCl and phosphate-buffered saline (PBS). The reaction is often monitored using a fluorometer to measure the increase in fluorescence intensity .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence. This product is used as an indicator of protease activity in various biochemical assays .
Aplicaciones Científicas De Investigación
Boc-DL-Val-DL-Arg-AMC.HCl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Boc-DL-Val-DL-Arg-AMC.HCl involves its cleavage by proteases at the peptide bond between the arginine residue and the AMC moiety. This cleavage releases the fluorescent AMC product, which can be quantitatively measured. The fluorescence intensity is directly proportional to the protease activity, allowing researchers to monitor and quantify enzymatic reactions .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Val-Pro-Arg-AMC hydrochloride: Another fluorogenic substrate used to measure trypsin-like serine protease activity.
Boc-Arg-Val-Arg-Arg-AMC hydrochloride: A substrate efficiently cleaved by furin, a calcium-dependent serine protease.
Uniqueness
Boc-DL-Val-DL-Arg-AMC.HCl is unique in its specific application for measuring trypsin-like serine protease activity. Its design allows for high sensitivity and specificity in detecting protease activity, making it a valuable tool in various research fields .
Propiedades
Fórmula molecular |
C26H39ClN6O6 |
|---|---|
Peso molecular |
567.1 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C26H38N6O6.ClH/c1-14(2)21(32-25(36)38-26(4,5)6)23(35)31-18(8-7-11-29-24(27)28)22(34)30-16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H4,27,28,29);1H |
Clave InChI |
IIBVOTHVDCXGII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)
![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)




![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)

![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)

